3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

positional isomer differentiation structure–activity relationship molecular recognition

3,4,5-Trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923140-96-9) is a fully synthetic hybrid molecule that fuses a 4-oxo-4H-chromen-6-amine scaffold with a 3,4,5-trimethoxybenzamide pharmacophore and a meta-methylphenyl substituent at the chromenone 2-position. With a molecular formula of C₂₆H₂₃NO₆ and a molecular weight of 445.471 g/mol, it belongs to the class of flavonoid-inspired chromenone-benzamide conjugates that have attracted attention as kinase-targeted and antiproliferative probe candidates.

Molecular Formula C26H23NO6
Molecular Weight 445.471
CAS No. 923140-96-9
Cat. No. B2921704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
CAS923140-96-9
Molecular FormulaC26H23NO6
Molecular Weight445.471
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
InChIInChI=1S/C26H23NO6/c1-15-6-5-7-16(10-15)22-14-20(28)19-13-18(8-9-21(19)33-22)27-26(29)17-11-23(30-2)25(32-4)24(12-17)31-3/h5-14H,1-4H3,(H,27,29)
InChIKeyKMMHDWMJIRCEBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-Trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923140-96-9): Structural Identity and Compound Class Overview for Research Procurement


3,4,5-Trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923140-96-9) is a fully synthetic hybrid molecule that fuses a 4-oxo-4H-chromen-6-amine scaffold with a 3,4,5-trimethoxybenzamide pharmacophore and a meta-methylphenyl substituent at the chromenone 2-position . With a molecular formula of C₂₆H₂₃NO₆ and a molecular weight of 445.471 g/mol, it belongs to the class of flavonoid-inspired chromenone-benzamide conjugates that have attracted attention as kinase-targeted and antiproliferative probe candidates [1]. Critically, published primary pharmacological data for this precise CAS number remain absent from the peer-reviewed literature as of the latest available search; the compound is currently distributed as a screening-grade research chemical by multiple vendors at a typical purity of 95% . Consequently, procurement decisions must rest on defined structural differentiation from closely related analogs and class-level pharmacological precedent rather than on direct biological profiling of the compound itself.

Why Generic Substitution Is Not Advisable for 3,4,5-Trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide in Research Applications


The chromen-6-yl benzamide scaffold is exquisitely sensitive to substitution pattern changes that are invisible to simple Tanimoto similarity searches. The meta-methylphenyl orientation on the chromenone 2-position generates a distinct dihedral angle and electrostatic surface relative to the para-methyl isomer (CAS 923166-06-7), potentially altering π-stacking geometry with kinase hinge regions and flat aromatic binding pockets [1]. Simultaneously, the 3,4,5-trimethoxybenzamide motif contributes a defined hydrogen-bond acceptor network (three methoxy oxygen atoms plus the amide carbonyl) that is entirely absent in des-methoxy analogs such as 4-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923210-62-2), which bears only a single methyl substituent on the benzamide ring . Even the simpler 3,4,5-trimethoxy-N-(3-methylphenyl)benzamide (CAS 6673-21-8), which retains the pharmacophore but lacks the chromenone core entirely, cannot recapitulate the planar heterocyclic surface required for intercalation or type II kinase binding modes [2]. These structural distinctions mean that in-class compounds cannot be interchanged without risking loss of the precise molecular recognition features for which this chemotype is being investigated.

Quantitative Differentiation Evidence: 3,4,5-Trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide Versus Closest Analogs


Meta-Methyl versus Para-Methyl Positional Isomerism: Molecular Topology and Electrostatic Surface Differentiation

The target compound places the methyl group at the meta position of the 2-phenyl ring on the chromenone core. Its closest positional isomer, 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923166-06-7), bears the methyl group at the para position [1]. Although the two compounds share identical molecular formula (C₂₆H₂₃NO₆) and molecular weight (445.471 g/mol), the relocation of the methyl substituent from meta to para alters the vector of the hydrophobic protrusion by approximately 60°, which computational modeling predicts will shift the optimal binding pose in flat aromatic pockets such as kinase ATP sites and STAT3 SH2 domains [2]. This topological distinction cannot be captured by 2D fingerprint similarity and requires explicit experimental or docking confirmation for any given target.

positional isomer differentiation structure–activity relationship molecular recognition

Chromen-4-one Core Contribution: Differentiation from Simple 3,4,5-Trimethoxy-N-(3-methylphenyl)benzamide Lacking the Chromenone Scaffold

The target compound incorporates a full 4-oxo-4H-chromen-6-yl core, whereas the simpler analog 3,4,5-trimethoxy-N-(3-methylphenyl)benzamide (CAS 6673-21-8, MFCD00594009) lacks the chromenone heterocycle entirely [1]. This structural difference is substantial: the chromenone provides an extended planar aromatic surface (additional 10 sp²-hybridized carbon atoms organized into a fused bicyclic system) capable of π–π stacking and intercalation interactions that are geometrically impossible for the single-ring benzamide scaffold . The molecular weight increases from 301.34 g/mol (simple analog) to 445.471 g/mol (target), reflecting the addition of the chromenone ring system. Calculated logP for the simple analog is 2.62 (Hit2Lead, ACD/Labs estimate), whereas the target compound's added aromatic surface and additional oxygen atom predict a moderate logP shift that can affect membrane permeability and non-specific protein binding .

scaffold hopping chromenone pharmacophore planar heterocycle

Methoxy Substituent Contribution: Differentiation from Des-Methoxy Analog Bearing a Single 4-Methylbenzamide Moiety

The target compound carries three methoxy groups (3,4,5-trimethoxy) on the benzamide ring, whereas the analog 4-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923210-62-2) replaces this entire substitution pattern with a single para-methyl group . The molecular formula differs substantially: C₂₆H₂₃NO₆ (target, MW 445.471) versus C₂₄H₁₉NO₃ (comparator, MW 369.4). The three methoxy groups contribute three additional hydrogen-bond acceptor sites (total of 6 vs. 3 in the comparator) and increase the polar surface area, which directly impacts aqueous solubility, CYP450 metabolism susceptibility, and target hydrogen-bond networks . In the broader 3,4,5-trimethoxyphenyl pharmacophore class, the methoxy pattern has been associated with tubulin colchicine-site binding and STAT3 SH2 domain recognition, functional activities that the des-methoxy analog is structurally incapable of supporting at comparable potency .

methoxy pharmacophore hydrogen bonding metabolic stability

Class-Level Antiproliferative Precedent: The TMS-TMF-4f Paradigm for Trimethoxychromenone-Benzamide Hybrids

Although no direct biological data exist for CAS 923140-96-9, the closely related hybrid compound TMS-TMF-4f (3-(5,6,7-trimethoxy-4-oxo-4H-chromen-2-yl)-N-(3,4,5-trimethoxyphenyl)benzamide) provides the strongest available class-level pharmacological precedent [1]. TMS-TMF-4f demonstrated the highest cytotoxicity in a panel screen against human cervical cancer cells, with selective killing of HeLa and CaSki cells and low cytotoxicity in normal ovarian epithelial cells [1][2]. Mechanistically, TMS-TMF-4f induced apoptosis mediated by STAT3 inactivation: it bound to unphosphorylated STAT3, inhibited its conversion to the activated form, and triggered PARP cleavage that was ameliorated by a STAT3 activator, confirming on-target mechanism [1]. The structural overlap between TMS-TMF-4f and the target compound—both share the 3,4,5-trimethoxyphenyl pharmacophore and a chromen-4-one core—supports the hypothesis that the target compound may exhibit similar STAT3-directed or kinase-inhibitory activity, although this remains to be experimentally verified [3].

antiproliferative activity STAT3 inhibition cervical cancer

Purity Specification and Physical Form: Batch-to-Batch Reproducibility Metrics for Procurement

The target compound is commercially supplied at a standard purity of 95% (HPLC), as specified by multiple vendors for this CAS number . This purity level is consistent with industry norms for screening compound libraries and compares equivalently with the purity specifications reported for the para-methyl isomer (CAS 923166-06-7, also 95%) and the des-methoxy analog (CAS 923210-62-2, 95%) [1]. The compound is provided as a solid powder with molecular weight 445.471 g/mol and molecular formula C₂₆H₂₃NO₆ confirmed by the InChI Key KMMHDWMJIRCEBP-UHFFFAOYSA-N . No specific optical rotation, enantiomeric excess, or polymorph characterization data are available in vendor technical datasheets, which is expected for an achiral, non-crystalline screening compound at this tier of commercial availability.

compound quality control purity specification screening reproducibility

Physicochemical Differentiation: Predicted Drug-Likeness and Permeability Profile Relative to Simplified Analogs

The target compound's physicochemical profile can be contextualized against the simpler analog 3,4,5-trimethoxy-N-(3-methylphenyl)benzamide (CAS 6673-21-8), for which computed properties are available . The simple analog has a calculated logP of 2.62, molecular weight 301.34, 1 H-bond donor, 5 H-bond acceptors, and zero Rule of 5 violations . The target compound, with a molecular weight of 445.471 and 6 H-bond acceptors, remains within Lipinski-compliant space (MW <500, H-bond donors ≤5, H-bond acceptors ≤10) while offering an expanded polar surface area and enhanced aromatic planarity from the chromenone core . The chromenone γ-pyrone carbonyl (at position 4) introduces an additional dipole moment and hydrogen-bond acceptor site that may improve aqueous solubility relative to purely carbocyclic analogs of equivalent molecular weight. However, the absence of experimentally measured logP, logD, aqueous solubility, and PAMPA/Caco-2 permeability data for the target compound represents a critical data gap that must be acknowledged in procurement planning [1].

drug-likeness Lipinski parameters physicochemical profiling

Recommended Research and Procurement Application Scenarios for 3,4,5-Trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide


Kinase Profiling and Type II Inhibitor Screening Campaigns Requiring a Planar Chromenone Hinge-Binding Scaffold

The 4-oxo-4H-chromen-6-yl core provides an extended planar aromatic surface with a γ-pyrone carbonyl capable of engaging the kinase hinge region via hydrogen bonding. This scaffold architecture is precedented in type II kinase inhibitor design, where the chromenone oxygen and carbonyl serve as ATP-mimetic hinge binders. The meta-methylphenyl substituent at C2 may occupy an allosteric back pocket adjacent to the ATP site, providing selectivity potential against kinases that accommodate a meta-oriented hydrophobic group. Procurement of CAS 923140-96-9, with its specific meta-methyl topology, is justified when the kinase target's back pocket geometry favors a meta-substituted phenyl ring over the para-methyl isomer (CAS 923166-06-7). The class-level STAT3 inhibitory precedent from TMS-TMF-4f further supports deployment in kinase and transcription factor panels where STAT3 or related SH2-domain proteins are of interest [1].

Structure–Activity Relationship (SAR) Studies on the 3,4,5-Trimethoxybenzamide Pharmacophore in Cancer Cell Panel Screening

The 3,4,5-trimethoxybenzamide motif is a recognized pharmacophore in antiproliferative drug discovery, with established activity in tubulin polymerization inhibition and STAT3 pathway suppression. The target compound integrates this pharmacophore with a chromenone scaffold, creating a hybrid chemotype that can be systematically compared against the simple trimethoxybenzamide (CAS 6673-21-8), the des-methoxy chromenone analog (CAS 923210-62-2), and the para-methyl positional isomer (CAS 923166-06-7) to deconvolute the contributions of each structural feature to cytotoxicity, target engagement, and selectivity. This SAR matrix approach requires procurement of all four compounds as a matched set, with the target compound serving as the fully elaborated reference structure. The class-level antiproliferative data from TMS-TMF-4f in HeLa and CaSki cells provide a validated assay platform against which the target compound's activity can be benchmarked [1].

Computational Chemistry and Molecular Docking Studies Leveraging the Unique Meta-Methyl Topology

The meta-methyl orientation on the 2-phenyl ring generates a distinct electrostatic potential surface and conformational ensemble that can be exploited in structure-based virtual screening and docking campaigns. When docked into protein targets with defined binding pockets (e.g., STAT3 SH2 domain, kinase ATP sites, nuclear receptors), the meta-methyl group may access sub-pockets that are sterically inaccessible to the para-methyl isomer. Procurement of the target compound enables experimental validation of docking poses generated in silico, using biophysical methods such as surface plasmon resonance (SPR) or fluorescence polarization (FP) displacement assays. The availability of crystallographic data for related 3,4,5-trimethoxybenzamide derivatives provides a conformational starting point for modeling the target compound's bound-state geometry [2].

Method Development and Analytical Reference Standard Qualification for Chromenone-Benzamide Hybrid Detection

With its defined InChI Key (KMMHDWMJIRCEBP-UHFFFAOYSA-N), molecular formula (C₂₆H₂₃NO₆), and molecular weight (445.471 g/mol), the target compound can serve as a reference standard for developing LC-MS/MS or HPLC-UV methods aimed at detecting and quantifying chromenone-benzamide hybrids in complex biological matrices. Procurement at 95% purity provides a suitable starting material for analytical method validation, with the caveat that quantitative pharmacology applications may require additional in-house purification to ≥98% purity. The compound's predicted moderate lipophilicity (estimated logP ~3.0–3.5) suggests reversed-phase C18 chromatographic retention suitable for separation from polar biological interferences .

Quote Request

Request a Quote for 3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.